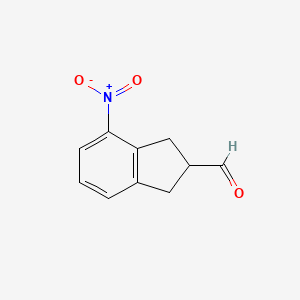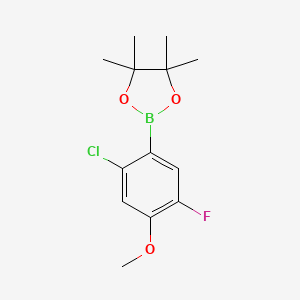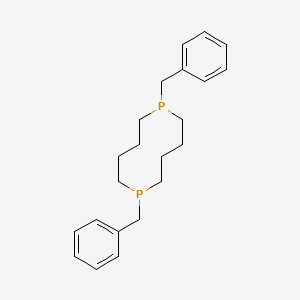
1,6-Dibenzyl-1,6-diphosphecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dibenzyl-1,6-diphosphecane is an organophosphorus compound with the molecular formula C22H30P2 It is characterized by the presence of two benzyl groups attached to a diphosphane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dibenzyl-1,6-diphosphecane can be synthesized through a multi-step process involving the reaction of benzyl halides with phosphorus trichloride, followed by reduction and further functionalization. One common method involves the use of benzyl chloride and phosphorus trichloride in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,6-Dibenzyl-1,6-diphosphecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkoxides and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the nucleophile used.
Scientific Research Applications
1,6-Dibenzyl-1,6-diphosphecane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of other organophosphorus compounds and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1,6-Dibenzyl-1,6-diphosphecane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. Additionally, its ability to undergo various chemical reactions allows it to participate in biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,6-Diphenyl-1,6-diphosphecane: Similar structure but with phenyl groups instead of benzyl groups.
1,6-Dimethyl-1,6-diphosphecane: Similar structure but with methyl groups instead of benzyl groups.
Uniqueness
1,6-Dibenzyl-1,6-diphosphecane is unique due to the presence of benzyl groups, which impart specific chemical properties and reactivity. The benzyl groups can participate in various substitution reactions, making the compound versatile for synthetic applications. Additionally, the compound’s ability to act as a ligand in coordination chemistry distinguishes it from other similar compounds.
Properties
CAS No. |
61142-49-2 |
|---|---|
Molecular Formula |
C22H30P2 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
1,6-dibenzyl-1,6-diphosphecane |
InChI |
InChI=1S/C22H30P2/c1-3-11-21(12-4-1)19-23-15-7-9-17-24(18-10-8-16-23)20-22-13-5-2-6-14-22/h1-6,11-14H,7-10,15-20H2 |
InChI Key |
CYLZMZPVOUCBII-UHFFFAOYSA-N |
Canonical SMILES |
C1CCP(CCCCP(C1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B13974428.png)


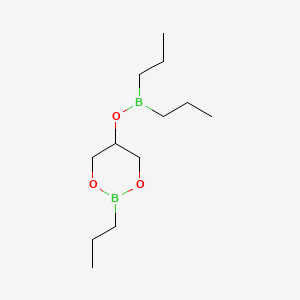
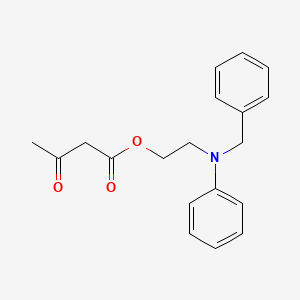
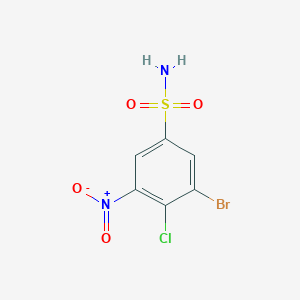
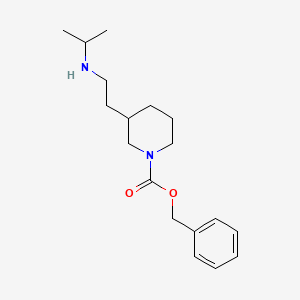
![3-Isopropyl-8-methoxy-6-methylimidazo[1,5-a]pyrazine](/img/structure/B13974456.png)

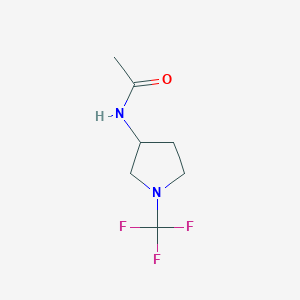
![1,4-Dioxaspiro[4.4]nonane-6-carbaldehyde](/img/structure/B13974478.png)

